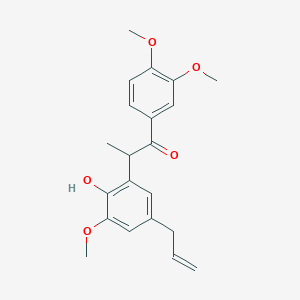
Carinatone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carinatone is a chemical compound known for its unique properties and applications in various scientific fields. It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. This compound plays a crucial role in energy metabolism by transporting long-chain fatty acids from the cytosol into mitochondria to be oxidized for energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carinatone can be synthesized through a series of chemical reactions starting from the amino acid lysine. The synthesis involves the methylation of lysine to form trimethyllysine, which is then hydroxylated to hydroxytrimethyllysine. This intermediate is cleaved to form trimethylaminobutyraldehyde, which is subsequently dehydrogenated to produce gamma-butyrobetaine. Finally, gamma-butyrobetaine is hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient production of this compound. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Carinatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnitine, which is essential for fatty acid metabolism.
Reduction: It can be reduced to form its corresponding alcohol derivative.
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation: Carnitine
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Carinatone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in the treatment of carnitine deficiency and as a supplement to improve energy metabolism.
Industry: Employed in the production of dietary supplements and as an additive in animal feed .
Mécanisme D'action
Carinatone exerts its effects by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of adenosine triphosphate (ATP). This process is essential for maintaining cellular energy levels and supporting various metabolic functions. This compound also helps remove toxic by-products of metabolism from cells, ensuring cellular health and function .
Comparaison Avec Des Composés Similaires
Carnitine: Similar in structure and function, but Carinatone has a higher affinity for fatty acid transport.
Acetylcarnitine: An acetylated form of carnitine, used in the treatment of neurological disorders.
Propionylcarnitine: A derivative of carnitine, used in the treatment of cardiovascular diseases .
Uniqueness: this compound is unique due to its high efficiency in transporting long-chain fatty acids and its role in energy metabolism. Its ability to support cellular energy production and remove metabolic by-products makes it a valuable compound in various scientific and medical applications .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBRPPPSPIUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














